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Compound of Interest

Compound Name: Muramine

Cat. No.: B12319966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of

Muramine, a dibenzazecine alkaloid, and delves into its role as a tool in studying bacterial cell

wall biosynthesis. The information is tailored for professionals in research, science, and drug

development, offering a consolidated resource for understanding this compound's analytical

characteristics and biological applications.

Spectroscopic Data of Muramine
Muramine (C₂₂H₂₇NO₅, Molar Mass: 385.46 g/mol ) has been characterized using various

spectroscopic techniques. The following tables summarize the available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: NMR Spectroscopic Data of Muramine
While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for

Muramine is not readily found in generalized databases, some resources, such as

SpectraBase, indicate the availability of ¹³C NMR data. Researchers are advised to consult

specialized natural product libraries and chemical suppliers for fully assigned spectra.
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Nucleus Chemical Shift (δ) ppm Description

¹H NMR
Data not publicly available in

detail.

Spectra for dibenzazecine

alkaloids typically show signals

for aromatic protons, methoxy

groups, and aliphatic protons

of the azecine ring.

¹³C NMR
Data available through

specialized databases.[1]

Expected signals include those

for aromatic carbons, methoxy

carbons, a carbonyl group, and

aliphatic carbons of the

heterocyclic ring.

Table 2: Mass Spectrometry Data of Muramine
Mass spectrometry data provides valuable information on the molecular weight and

fragmentation pattern of Muramine, aiding in its identification and structural elucidation.

Technique m/z Ratio Interpretation

Full Scan MS 386.1962 [M+H]⁺

Protonated molecule,

confirming the molecular

weight.

MS/MS Fragmentation
Data not publicly available in

detail.

Fragmentation of related

alkaloids often involves the

loss of substituents like

methoxy groups and cleavage

of the heterocyclic ring system.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate acquisition and interpretation of

spectroscopic data. The following sections outline generalized methodologies for NMR and MS

analysis of alkaloids like Muramine.
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NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Muramine for structural

confirmation and characterization.

Methodology:

Sample Preparation:

Dissolve an accurately weighed sample of Muramine (typically 1-5 mg) in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on

the solubility of the compound and the desired spectral resolution.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

Shim the magnetic field to ensure homogeneity.

Tune and match the probe for the respective nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer

acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Process and reference the spectrum similarly to the ¹H spectrum.

2D NMR Experiments (Optional but Recommended):

For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation

Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum

Coherence) to correlate protons with their directly attached carbons, and HMBC

(Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon

correlations.

Mass Spectrometry Protocol
Objective: To determine the accurate mass of Muramine and to study its fragmentation pattern

for structural confirmation.

Methodology:

Sample Preparation:

Prepare a dilute solution of Muramine in a suitable solvent compatible with the ionization

source (e.g., methanol, acetonitrile, or a mixture with water).

Instrumentation and Ionization:

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or

Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

Electrospray ionization (ESI) is a common and gentle ionization technique suitable for

alkaloids.

Full Scan MS Acquisition:

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography (LC) system.
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Acquire a full scan mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.

Determine the accurate mass and calculate the elemental composition.

Tandem MS (MS/MS) Acquisition:

Select the [M+H]⁺ ion as the precursor ion for fragmentation.

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g.,

argon or nitrogen).

Acquire the product ion spectrum to observe the characteristic fragment ions.

Vary the collision energy to control the extent of fragmentation.

Muramine's Role in Peptidoglycan Synthesis
Muramine is recognized as a valuable biochemical tool for investigating the synthesis and

remodeling of peptidoglycan in the cell walls of Gram-positive bacteria. While the precise

molecular target is not definitively established in publicly available literature, its utility as a

probe suggests it interacts with the enzymatic machinery responsible for building the

peptidoglycan layer.

The bacterial peptidoglycan synthesis is a complex, multi-step process that occurs in the

cytoplasm, at the cell membrane, and in the periplasmic space. It involves a series of enzymes

known as Mur ligases (MurA-F) that build the UDP-N-acetylmuramic acid-pentapeptide

precursor. This precursor is then transported across the cell membrane and incorporated into

the growing peptidoglycan network by penicillin-binding proteins (PBPs).

The following diagram illustrates a generalized workflow for studying the effect of a compound

like Muramine on peptidoglycan synthesis.
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Workflow for Investigating Muramine's Effect on Peptidoglycan Synthesis
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Caption: A logical workflow for investigating the mechanism of action of Muramine on bacterial

peptidoglycan synthesis.

The following diagram depicts the key stages of the peptidoglycan synthesis pathway, which is

the general target of compounds like Muramine.
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Simplified Peptidoglycan Biosynthesis Pathway
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Caption: A simplified diagram of the bacterial peptidoglycan biosynthesis pathway, a key target

for antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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